molecular formula C21H16N4O B3550156 N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide CAS No. 89779-04-4

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide

Cat. No.: B3550156
CAS No.: 89779-04-4
M. Wt: 340.4 g/mol
InChI Key: KDZJYRWSHUHJAB-UHFFFAOYSA-N
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Description

N-[4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide (CAS 89779-04-4) is a chemical compound with a molecular weight of 340.38 g/mol and the molecular formula C 21 H 16 N 4 O . It features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to participate in hydrogen bonding and dipolar interactions . This compound serves as a valuable chemical building block in drug discovery and medicinal chemistry research. The 1,2,3-triazole moiety can act as a bioisostere for amide bonds, offering improved stability against metabolic degradation . While specific biological data for this exact molecule is limited in the public domain, its structural features are of high interest. Related compounds featuring the triazole core linked via a phenyl ring to an amide group have been extensively explored for various pharmacological activities. Recent research on structurally similar N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide derivatives has demonstrated significant anticonvulsant activity in animal models, with the proposed mechanism of action involving potentiation of the GABA A receptor . Other research highlights that molecules incorporating triazole and benzamide functional groups can exhibit inhibitory activity against enzymes like human elastase, which is implicated in inflammatory processes and skin aging . Researchers may utilize this compound as a key intermediate or precursor for developing novel bioactive molecules, particularly in central nervous system (CNS) and enzyme inhibition research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(17-9-5-2-6-10-17)23-18-11-13-19(14-12-18)25-20(15-22-24-25)16-7-3-1-4-8-16/h1-15H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJYRWSHUHJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523633
Record name N-[4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89779-04-4
Record name N-[4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The general steps are as follows:

    Synthesis of Azide Intermediate: The azide intermediate can be prepared by reacting aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Click Reaction: The azide intermediate is then reacted with phenylacetylene in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Formation of Benzamide: The triazole derivative is then coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Triazole N-oxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl rings.

Scientific Research Applications

Medicinal Chemistry Applications

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide has been investigated for its potential therapeutic effects:

Anticancer Activity:
Research indicates that this compound exhibits promising anticancer properties. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cells by targeting the PI3K/Akt signaling pathway .

Antimicrobial Properties:
The triazole moiety is known for its ability to disrupt the cell wall synthesis of fungi and bacteria. Clinical studies have demonstrated that compounds with similar structures exhibit significant activity against various pathogens, including resistant strains of bacteria .

Materials Science Applications

In materials science, this compound serves as a versatile building block for creating advanced materials:

Polymer Synthesis:
The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. For example, triazole-containing polymers have been developed with improved electrical conductivity and thermal resistance.

Nanomaterials:
Research has explored the use of this compound in the synthesis of nanomaterials for applications in electronics and photonics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Agrochemical Applications

The biological activity of this compound extends to agrochemicals:

Pesticide Development:
Due to its antimicrobial properties, this compound has potential applications as a pesticide or herbicide. Studies have indicated that triazole derivatives can effectively control certain pests and diseases in crops without causing significant harm to beneficial organisms .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by inhibiting the mTOR pathway. The results indicated a dose-dependent response with minimal toxicity to normal cells .

Case Study 2: Material Performance
Research conducted on triazole-based polymers showed enhanced UV stability and mechanical strength compared to traditional polymers. The incorporation of this compound into these materials resulted in improved performance under harsh environmental conditions .

Mechanism of Action

The mechanism of action of N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to inhibit enzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis . The triazole ring facilitates binding to the active site of the enzyme, leading to its inhibition and subsequent reduction in cancer cell proliferation.

Comparison with Similar Compounds

The structural and functional diversity of triazole-containing benzamide derivatives is illustrated below through key examples:

Structural Analogues and Their Properties

Table 1: Comparison of Triazole-Benzamide Derivatives
Compound Name Structural Features Biological Activity Key Findings
N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide (Target Compound) Core structure: Benzamide linked to 5-phenyl-1,2,3-triazole. Inferred: Potential anticancer/MDR modulation. Structural simplicity; serves as a scaffold for derivatization.
N-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)benzamide () Methyl substitution at triazole 5-position. Not specified. Molecular weight: 278.315 g/mol; mono isotopic mass: 278.1166. Demonstrates impact of alkyl substituents on physicochemical properties.
Compound 7h () 6,7-Dimethoxy-tetrahydroisoquinoline scaffold + p-tolyl-benzamide-triazole. MDR reversal in cancer. EC₅₀ = 127.5 nM against P-gp-mediated doxorubicin resistance; low cytotoxicity (TI > 784.3).
LS-TX-4P () Carbohydrate (xylopyranosyl)-triazole-benzamide hybrid. IL-6 signaling inhibition. Enhanced solubility and target specificity due to carbohydrate moiety. Synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry).
Bomedemstatum () Complex triazole-benzamide with cyclopropane and piperazine groups. LSD1 inhibition (antineoplastic). Phase II clinical candidate; highlights therapeutic versatility of triazole-benzamide scaffolds.
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () Imidazole instead of triazole; halogenated aryl group. Anticancer (cervical). Highest activity in imidazole-benzamide series; emphasizes role of halogenation in bioactivity.

Key Structural and Functional Insights

Substituent Effects: Halogenation: Bromo (, Compounds 5–6) and fluoro (, Compound 4; ) substituents enhance cytotoxicity and metabolic stability. For example, brominated analogs showed calculated nitrogen content ~10.79%, aligning with improved binding to target proteins . Carbohydrate Hybrids (): The addition of acetylated xylopyranosyl groups (e.g., LS-TX-4P) improves aqueous solubility and target engagement in IL-6 pathways .

Pharmacological Diversity: MDR Reversal: Compound 7h () demonstrates that bulky groups (e.g., p-tolyl) and extended scaffolds (tetrahydroisoquinoline) enhance P-glycoprotein inhibition, critical for overcoming chemoresistance . Epigenetic Modulation: Bomedemstatum () incorporates a cyclopropane-piperazine motif, enabling LSD1 inhibition and validating triazole-benzamides in epigenetic therapy .

Synthetic Strategies :

  • Click Chemistry : Widely used for triazole formation (e.g., CuSO₄/sodium ascorbate in ), ensuring regioselective 1,4-disubstituted triazole synthesis .
  • Conventional Methods : Amide coupling () and Suzuki-Miyaura cross-coupling (inferred from ) are employed for aryl group functionalization.

Biological Activity

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide is a synthetic organic compound belonging to the class of triazole derivatives. Its unique structure, characterized by a triazole ring linked to a phenyl group and a benzamide moiety, positions it as a compound of interest in medicinal chemistry. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H20N4C_{23}H_{20}N_{4}, with a molecular weight of 384.44 g/mol. The compound features multiple functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC23H20N4
Molecular Weight384.44 g/mol
LogP4.4749
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area56.103 Ų

The presence of the triazole ring is significant as it can interact with various biological targets, influencing its pharmacological properties.

Anticancer Properties

Research indicates that triazole derivatives can exhibit anticancer activity. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that certain triazole derivatives inhibit cell proliferation and induce apoptosis in cancer cells. For example, N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide has shown IC50 values in the range of 2.38–3.77 μM against cervical and bladder cancer cell lines .

The mechanism by which this compound exerts its biological effects likely involves the inhibition of enzymes critical for tumor growth and survival. The triazole ring can bind to specific receptors or enzymes, disrupting their normal function. This interaction may lead to reduced cell proliferation and increased apoptosis in malignant cells .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. Some studies indicate that derivatives similar to this compound may possess activity against bacterial and fungal pathogens. The exact mechanisms remain under investigation but are thought to involve interference with microbial enzyme systems .

Study on Cytotoxic Activity

A study focused on the synthesis and evaluation of various triazole derivatives revealed significant cytotoxicity against human cancer cell lines (U251). Compounds structurally related to this compound showed promising results with IC50 values indicating effective inhibition of cancer cell growth .

Induction of Apoptosis

In another study examining apoptosis induction by triazole derivatives, it was found that certain compounds led to an increase in early and late apoptotic cells when treated at IC50 concentrations. This suggests that this compound may similarly promote apoptotic pathways in cancer cells .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide?

Methodological Answer:
Synthesis optimization involves:

  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Reaction conditions (e.g., solvent polarity, temperature) must balance yield and regioselectivity .
  • Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for benzamide bond formation. Monitor reaction progress via TLC or HPLC to minimize side products .
  • Purity Assessment : Validate via elemental analysis (C, H, N) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm stoichiometric ratios and functional groups .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Refine single-crystal data using SHELXL for bond lengths/angles and anisotropic displacement parameters. Resolve disorders via PART commands in SHELX .
  • Spectroscopy : Compare experimental ¹H NMR shifts (e.g., triazole proton at δ 8.1–8.3 ppm) with DFT-calculated values to validate electronic environments .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate replicates .
  • Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria. Correlate MIC values with structural features (e.g., halogen substitution) .

Advanced: How can researchers resolve contradictions between computational and experimental bioactivity data?

Methodological Answer:

  • Orthogonal Assays : Cross-validate docking predictions (e.g., AutoDock Vina) with SPR or ITC to measure binding affinities directly .
  • Solubility Adjustments : Address false negatives by optimizing DMSO concentration or using surfactants (e.g., Tween-80) in cell-based assays .
  • Metabolite Profiling : Use LC-MS to identify in situ degradation products that may interfere with activity .

Advanced: What strategies enhance selectivity for target proteins in SAR studies?

Methodological Answer:

  • Fragment-Based Design : Replace the phenyltriazole moiety with bioisosteres (e.g., thiadiazole) to modulate steric/electronic interactions with active sites .
  • Proteomic Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions and refine substituent positions .

Advanced: How can crystallographic disorders in X-ray data be addressed during refinement?

Methodological Answer:

  • Multi-Part Modeling : Use SHELXL’s PART and SUMP commands to refine split positions for disordered atoms (e.g., rotating phenyl rings) .
  • Twinning Analysis : Apply Hooft/Batchman tests in PLATON to detect twinning and refine using TWIN/BASF commands in SHELXL .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADME Modeling : Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 inhibition profiles .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess blood-brain barrier permeability and plasma protein binding .

Advanced: How can researchers validate target engagement in cellular environments?

Methodological Answer:

  • CETSA : Perform cellular thermal shift assays to monitor target protein stabilization upon compound treatment .
  • Click-Chemistry Probes : Introduce alkyne tags for pull-down assays coupled with LC-MS/MS to identify interacting proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide
Reactant of Route 2
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N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide

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